Nifenazone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

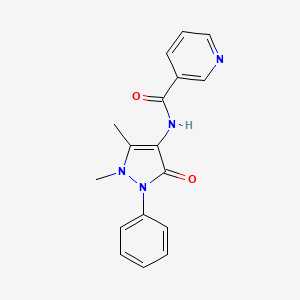

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZANEXCSZCZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045366 | |

| Record name | Nifenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2139-47-1 | |

| Record name | Nifenazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifenazone's Mechanism of Action on Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenazone is a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties in the management of rheumatic conditions. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. This technical guide provides a detailed overview of the putative mechanism of action of this compound on cyclooxygenase, drawing upon the established pharmacology of pyrazolone derivatives and the broader class of NSAIDs. Due to a scarcity of publicly available research specifically on this compound, this document synthesizes information from related compounds and general principles of COX inhibition to provide a comprehensive understanding for research and drug development professionals.

Introduction to this compound

This compound is a pyrazolone derivative with established use as an analgesic for various rheumatic conditions. Its therapeutic effects are attributed to its anti-inflammatory properties, which are mechanistically linked to the inhibition of prostaglandin synthesis. The chemical structure of this compound is N-(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)nicotinamide. As a member of the pyrazolone class of NSAIDs, its pharmacological activity is centered on the modulation of the arachidonic acid cascade.

The Cyclooxygenase (COX) Pathway: The Primary Target of this compound

The central mechanism of action for NSAIDs, including this compound, is the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

There are two primary isoforms of the COX enzyme:

-

COX-1: This is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[3]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins at the site of inflammation. The prostaglandins produced by COX-2 are primarily involved in mediating pain, fever, and inflammation.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.

Quantitative Data on COX Inhibition

Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of this compound on COX-1 and COX-2. However, data from other pyrazolone derivatives and common NSAIDs can provide a contextual understanding of the expected activity profile. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 values is used to determine the selectivity of an NSAID.

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition of Various NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| 4-Methylamino antipyrine (active metabolite of Metamizole) | 0.4 | 0.9 | 0.44 | |

| Celecoxib | 15 | 0.04 | 375 | |

| Ibuprofen | 13 | 370 | 0.04 | |

| Diclofenac | 0.08 | 0.03 | 2.67 | |

| Indomethacin | 0.1 | 5 | 0.02 |

Note: The selectivity ratio can be calculated in different ways (COX-1/COX-2 or COX-2/COX-1). A higher COX-1/COX-2 ratio, as shown here, indicates greater selectivity for COX-2.

Experimental Protocols for Determining COX Inhibition

While specific protocols for this compound are not available, the following are standard methodologies used to assess the inhibitory activity of NSAIDs on COX-1 and COX-2.

In Vitro Enzyme Immunoassay (EIA)

This is a common method to determine the IC50 values of a test compound.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibition of PGE2 production by the test compound is quantified.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a set incubation period, the reaction is stopped, often by the addition of a mild acid.

-

Quantification: The amount of PGE2 produced is measured using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Human Whole Blood Assay

This assay provides a more physiologically relevant model as it measures COX inhibition in the presence of blood cells and plasma proteins.

Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) in response to spontaneous clotting. COX-2 activity is measured by the production of PGE2 in response to stimulation with lipopolysaccharide (LPS).

Methodology:

-

Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

-

COX-1 Assay: For the COX-1 assay, the blood is allowed to clot at 37°C for a specified time to induce TXB2 production.

-

COX-2 Assay: For the COX-2 assay, the blood is stimulated with LPS to induce COX-2 expression and PGE2 production, typically over a longer incubation period (e.g., 24 hours).

-

Plasma Separation: Plasma is separated by centrifugation.

-

Quantification: TXB2 and PGE2 levels in the plasma are measured by EIA or LC-MS/MS.

-

Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2).

Concluding Remarks

References

An In-depth Technical Guide to the Synthesis and Purification of Nifenazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nifenazone, a non-steroidal anti-inflammatory drug (NSAID). The document details the core chemical processes, experimental protocols, and analytical methodologies required for the production of high-purity this compound suitable for research and development purposes.

Synthesis of this compound

The primary route for the synthesis of this compound is the Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acid chloride in the presence of a base. In the case of this compound, the reaction proceeds between 4-aminoantipyrine (ampyrone) and nicotinoyl chloride.

Chemical Reaction

The overall synthesis can be depicted as a two-step process, starting from commercially available precursors: the preparation of nicotinoyl chloride from nicotinic acid, followed by the condensation reaction with 4-aminoantipyrine.

-

Step 1: Synthesis of Nicotinoyl Chloride

Nicotinic acid is converted to its more reactive acid chloride derivative, nicotinoyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.

-

Step 2: Synthesis of this compound via Schotten-Baumann Reaction

4-Aminoantipyrine is reacted with the freshly prepared nicotinoyl chloride in a biphasic solvent system with a base. The base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

4-Aminoantipyrine (Ampyrone)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Toluene

-

Ethanol

-

Diethyl ether

Procedure:

Part A: Preparation of Nicotinoyl Chloride Hydrochloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend nicotinic acid (1.0 eq) in toluene.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid dissolves.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting solid, nicotinoyl chloride hydrochloride, is triturated with diethyl ether and dried. This crude product is typically used immediately in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve 4-aminoantipyrine (1.0 eq) in dichloromethane in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water.

-

Slowly and simultaneously add the freshly prepared nicotinoyl chloride hydrochloride (1.1 eq) as a solution in dichloromethane and the aqueous sodium hydroxide solution to the cooled 4-aminoantipyrine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound product.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to achieve the high purity required for pharmaceutical applications. Recrystallization is a common and effective method for the purification of this compound.

Potential Impurities

During the synthesis of this compound, several impurities can be formed, including:

-

Unreacted 4-aminoantipyrine: Due to incomplete reaction.

-

Nicotinic acid: From the hydrolysis of nicotinoyl chloride.

-

Bis-acylated products: Although less common under controlled conditions.

-

Degradation products: If the reaction is carried out at elevated temperatures for extended periods.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. This compound is soluble in hot alcohol and sparingly soluble in cold alcohol.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to decolorize.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the precipitation of the purified this compound crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any residual mother liquor.

-

Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point.

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₆N₄O₂ | [1] |

| Molecular Weight | 308.34 g/mol | [1] |

| Melting Point | 252-253 °C (from ethanol) | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Sparingly soluble in water, acetone, ethyl acetate, ether; Soluble in hot water, alcohol, chloroform, dilute acids. | [2] |

| Purity (Commercial) | >98% | |

| Expected Yield | 60-80% (based on similar reactions) | Inferred from general yields of Schotten-Baumann reactions. |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of dichloromethane and methanol.

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of this compound and quantifying any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compound. The ¹H NMR spectrum of this compound would show characteristic peaks for the aromatic protons of the nicotinoyl and phenyl groups, as well as the methyl protons of the pyrazolone ring.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Visualizations

This compound Synthesis Workflow

References

Nifenazone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Pyrazole Derivative Non-Steroidal Anti-inflammatory Drug

Abstract

Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. It has been utilized as an analgesic for various rheumatic conditions.[1] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound, this guide incorporates comparative data from other structurally related pyrazolone derivatives to provide a broader context for researchers and professionals in drug development.

Introduction

This compound is a pyrazolone derivative that has been used in the treatment of rheumatic disorders.[2] Its chemical name is N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide.[1] As an NSAID, it exhibits analgesic and anti-inflammatory properties. The core structure of pyrazole is a versatile scaffold in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities.[3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. Limited experimental data is available for some properties like the pKa value.

| Property | Value | Source |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | PubChem |

| Molecular Formula | C₁₇H₁₆N₄O₂ | PubChem |

| Molar Mass | 308.341 g/mol | [1] |

| CAS Number | 2139-47-1 | PubChem |

| Appearance | Solid | CymitQuimica |

| Solubility | 45.2 µg/mL (at pH 7.4) | PubChem |

Mechanism of Action

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutive enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively documented. However, by examining other pyrazolone derivatives, a general pharmacokinetic profile can be inferred.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Pyrazolone derivatives are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 1.5 hours.

-

Distribution: Unlike many other NSAIDs, some pyrazolone derivatives such as antipyrine, aminopyrine, and propyphenazone exhibit minimal binding to plasma proteins. This can result in a larger fraction of the drug being available to exert its pharmacological effects.

-

Metabolism: Pyrazolones undergo extensive biotransformation in the liver. The primary metabolic pathways for related compounds like aminopyrine involve demethylation and acylation. For instance, aminopyrine is metabolized to active metabolites such as 4-methylaminoantipyrine and 4-aminoantipyrine.

-

Excretion: The metabolites of pyrazolone derivatives are primarily excreted in the urine.

A summary of pharmacokinetic parameters for related pyrazolone NSAIDs is provided in Table 2 for comparative purposes.

| Parameter | Propyphenazone | Aminopyrine | Dipyrone (Metabolite: 4-MAA) |

| Dose | 220 mg (oral) | 500 mg (oral) | 480 mg (oral) |

| Tmax (hours) | 0.5 | 1.5 | 1-1.5 |

| Cmax (µg/mL) | 1.5 - 3.5 | 10 | 13.4 ± 0.8 |

| Half-life (hours) | 1 - 2 | 2 - 3 | ~7 (Dipyrone), 2 (4-MAA) |

| Protein Binding | Minimal | ~15% | - |

| Primary Metabolism | Demethylation | Demethylation, Acylation | Hydrolysis to active metabolites |

| Primary Excretion | Urine (as metabolites) | Urine (as metabolites) | Urine (as metabolites) |

Data compiled from multiple sources.

Metabolic Pathway of a Representative Pyrazolone (Aminopyrine)

Experimental Protocols

While specific experimental data for this compound is limited, standard in vitro and in vivo assays are used to characterize the anti-inflammatory and analgesic properties of pyrazolone NSAIDs.

4.1 In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer (e.g., Tris-HCl).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for COX Inhibition Assay

4.2 In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in an acute inflammation model.

Methodology:

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

Grouping: Animals are divided into control and treatment groups.

-

Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle. A positive control group may receive a known NSAID like indomethacin.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group. For some pyrazole derivatives, a 100 mg/kg dose has been shown to decrease the inflammatory response by 52.0% after 4 hours in the carrageenan-induced paw edema test.

4.3 In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of the test compound.

Methodology:

-

Animals: Mice are commonly used for this assay.

-

Grouping and Drug Administration: Similar to the anti-inflammatory assay, animals are divided into groups and administered the test compound, vehicle, or a positive control.

-

Induction of Writhing: After a suitable absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes for each animal is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated in comparison to the control group.

Efficacy and Safety

Efficacy

This compound has been used for its analgesic effects in rheumatic conditions. Clinical studies on other pyrazolone derivatives, such as dipyrone, have demonstrated efficacy in postoperative pain and colic, with potency comparable to other NSAIDs and even some opioids.

Safety and Adverse Effects

The safety profile of this compound is not well-documented in recent literature. For pyrazolone derivatives in general, the most frequently reported side effects are skin rashes. Gastrointestinal side effects are reported to be rare. A significant concern with some older pyrazolone derivatives, particularly aminopyrine, was the risk of blood dyscrasias such as agranulocytosis. The incidence of such severe adverse effects with other pyrazolones like dipyrone is considered to be considerably lower.

Synthesis

This compound is synthesized via a Schotten-Baumann reaction. This involves the reaction of ampyrone (4-aminoantipyrine) with nicotinoyl chloride, the acid chloride of nicotinic acid.

Logical Relationship in this compound Synthesis

Conclusion

References

An In-depth Technical Guide on the Anti-inflammatory and Analgesic Properties of Nifenazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, historically used for its analgesic and anti-inflammatory effects in the management of rheumatic conditions. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory and analgesic properties of this compound, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its activities in the context of related pyrazolone derivatives due to the limited availability of specific quantitative data for this compound itself.

Introduction

This compound is a pyrazolone derivative that has been utilized as an analgesic and anti-inflammatory agent.[1] Structurally, it is related to other well-known pyrazolone drugs such as antipyrine and aminopyrine.[2] The therapeutic effects of this compound are attributed to its ability to modulate the inflammatory cascade, primarily through the inhibition of prostaglandin synthesis. This guide will delve into the core pharmacological aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and the methodologies used to assess them.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, consistent with other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, fever, and platelet aggregation.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins like PGE2, which are known to sensitize peripheral nociceptors to painful stimuli and mediate many of the signs of inflammation, including vasodilation and increased vascular permeability.

Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Quantitative Data

Table 1: In Vitro COX Inhibition for Structurally Related Pyrazole Derivatives

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole Derivatives | >100 | 8.2 - 22.6 | >4.4 - >12.1 | |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 | |

| Diclofenac (Reference) | 0.076 | 0.026 | 2.9 | |

| Ibuprofen (Reference) | 12 | 80 | 0.15 | |

| Meloxicam (Reference) | 37 | 6.1 | 6.1 |

Table 2: Analgesic Activity of 4-Aminoantipyrine Derivatives (Acetic Acid-Induced Writhing Test)

| Compound | Dose | % Inhibition of Writhing | Reference |

| 4-Aminoantipyrine Derivative (4c) | Not Specified | 69% | |

| Paracetamol (Reference) | Not Specified | 71% |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory and analgesic properties of NSAIDs like this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for assessing acute inflammation.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of this compound.

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound or the standard drug is administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Protocol:

-

Animals: Swiss albino mice (20-30 g) are used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin or diclofenac), and test groups receiving different doses of this compound.

-

Procedure:

-

This compound or the standard drug is administered orally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of a 0.6-1% acetic acid solution is injected intraperitoneally.

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).

-

-

Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Experimental Workflow for Acetic Acid-Induced Writhing Test.

In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E2 (PGE2) Synthesis

This assay measures the direct inhibitory effect of a compound on PGE2 production in a cellular context.

Protocol:

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured.

-

Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

-

Treatment: Cells are treated with various concentrations of this compound or a standard inhibitor.

-

Incubation: The cells are incubated for a specific period to allow for PGE2 synthesis and release into the culture medium.

-

PGE2 Quantification: The concentration of PGE2 in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a competitive enzyme immunoassay.

-

Data Analysis: The IC50 value (the concentration of the drug that causes 50% inhibition of PGE2 synthesis) is determined.

Conclusion

This compound is a pyrazolone-based NSAID with anti-inflammatory and analgesic properties attributed to its inhibition of cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis. While specific quantitative data for this compound is sparse in publicly accessible literature, the established methodologies for evaluating NSAIDs provide a robust framework for its characterization. The experimental protocols detailed in this guide for in vivo and in vitro assessment are standard in the field and can be readily applied to further investigate the pharmacological profile of this compound and its derivatives. Future research should focus on determining the specific COX-1/COX-2 selectivity of this compound to better predict its efficacy and side-effect profile, thereby aiding in its potential for further drug development.

References

Nifenazone's In Vitro Cyclooxygenase Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[1] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile.[1] This technical guide provides a comprehensive overview of the in vitro inhibition of COX-1 versus COX-2 by this compound and structurally related compounds, details common experimental protocols for assessing COX inhibition, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of COX-1 and COX-2 Inhibition

| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Pyrazole-Hydrazone Derivatives | Compound 4a | >100 | 0.67 | >149.25 | [2] |

| Compound 4b | >100 | 0.58 | >172.41 | [2] | |

| Hybrid Pyrazole Analogues | Compound 5s | 134.14 | 1.79 | 74.92 | [3] |

| Compound 5t | 213.92 | 9.63 | 22.21 | ||

| Compound 5u | 134.14 | 1.79 | 74.92 | ||

| Pyrazole–Pyridazine Hybrids | Compound 5f | 20.71 | 1.50 | 13.81 | |

| Compound 6f | 56.73 | 1.15 | 49.33 | ||

| Reference Compounds | Celecoxib | 7.8 | 0.087 | 89.66 | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | ||

| Diclofenac | 0.076 | 0.026 | 2.9 | ||

| Ibuprofen | 12 | 80 | 0.15 |

Experimental Protocols for In Vitro COX Inhibition Assays

The determination of in vitro COX inhibitory activity is a critical step in the pharmacological characterization of NSAIDs. Several assay methods are available, each with its own advantages and limitations. A common and widely accepted method is the in vitro enzyme immunoassay (EIA) or fluorometric assay using purified COX-1 and COX-2 enzymes.

General Protocol for In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol is a generalized representation based on commonly cited methodologies for determining the IC50 values of test compounds against COX-1 and COX-2.

1. Materials and Reagents:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (e.g., this compound or related pyrazolone derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., celecoxib, indomethacin).

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

96-well microplate (black, for fluorescence).

-

Microplate reader with fluorescence capabilities.

2. Preparation of Reagents:

-

Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

-

Prepare the enzyme solutions (COX-1 and COX-2) to the desired concentration in the assay buffer.

-

Prepare the arachidonic acid solution.

3. Assay Procedure:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme solution

-

-

Add the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add the solvent used for the test compounds.

-

Add the fluorometric probe solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

4. Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

Caption: Cyclooxygenase signaling pathway and points of inhibition by NSAIDs.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for a typical in vitro COX inhibition assay.

Conclusion

The in vitro assessment of COX-1 and COX-2 inhibition is fundamental to understanding the pharmacological profile of NSAIDs like this compound. While specific IC50 data for this compound remains elusive in readily accessible literature, the analysis of structurally similar pyrazolone and pyrazole derivatives suggests that this class of compounds can exhibit significant and, in some cases, selective inhibition of the COX-2 enzyme. The provided experimental protocol offers a standardized framework for conducting such in vitro evaluations, which are essential for the discovery and development of safer and more effective anti-inflammatory agents. The accompanying diagrams visually articulate the underlying biological pathways and the systematic workflow of the inhibitory assays, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Nifenazone Preclinical Research Findings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifenazone is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This guide summarizes the expected preclinical pharmacological profile of this compound, including its mechanism of action, and outlines the standard experimental protocols used to evaluate such compounds.

Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other NSAIDs, exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2]

The relative inhibitory activity of an NSAID against COX-1 and COX-2 determines its efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] The precise selectivity of this compound for COX-1 versus COX-2 is not well-documented in available literature.

Signaling Pathway

In Vitro Efficacy

In vitro assays are crucial for determining the inhibitory potency of a compound against its target enzymes. For this compound, this would involve assessing its ability to inhibit COX-1 and COX-2 activity.

Data Presentation

Table 1: Representative In Vitro COX Inhibition Data for a Pyrazolone NSAID

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (Representative) | 1 - 10 | 0.1 - 1 | 1 - 100 |

| Ibuprofen (Reference) | 13 | 370 | 0.04 |

| Celecoxib (Reference) | 82 | 6.8 | 12 |

Note: The data for this compound is representative of a typical pyrazolone NSAID and is not based on published experimental results for this specific compound.[4]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Efficacy

In vivo studies in animal models are essential to evaluate the anti-inflammatory, analgesic, and antipyretic properties of a drug candidate in a whole-organism context.

Data Presentation

Table 2: Representative In Vivo Anti-Inflammatory and Analgesic Activity of a Pyrazolone NSAID

| Model | Species | Endpoint | This compound (Representative Dose) | % Inhibition / Effect |

| Carrageenan-Induced Paw Edema | Rat | Paw Volume | 10 - 100 mg/kg, p.o. | 30 - 60% |

| Acetic Acid-Induced Writhing | Mouse | Number of Writhings | 10 - 100 mg/kg, p.o. | 40 - 70% |

| Hot Plate Test | Mouse | Latency to Response | 10 - 100 mg/kg, p.o. | Increased Latency |

Note: The data presented is representative and not specific to this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Drug Administration: Animals are pre-treated with the test compound (e.g., this compound at various doses), a positive control (e.g., indomethacin), or a vehicle, usually via oral gavage.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw.

-

Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.

-

Animal Model: Swiss albino mice are commonly used.

-

Drug Administration: Mice are pre-treated with the test compound, a positive control (e.g., aspirin), or a vehicle.

-

Induction of Pain: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

-

Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Hot Plate Test in Mice

This model is used to evaluate central analgesic activity.

-

Animal Model: Swiss albino mice are used.

-

Drug Administration: Mice are pre-treated with the test compound, a positive control (e.g., morphine), or a vehicle.

-

Nociceptive Stimulus: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Observation: The latency to the first sign of a pain response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Data Analysis: An increase in the latency to response compared to the vehicle control group indicates an analgesic effect.

Preclinical Pharmacokinetics

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Data Presentation

Table 3: Representative Pharmacokinetic Parameters of a Pyrazolone NSAID in Rats and Dogs

| Parameter | Rat | Dog |

| Half-life (t½, h) | 2 - 6 | 4 - 10 |

| Clearance (CL, L/h/kg) | 0.5 - 2.0 | 0.1 - 0.5 |

| Volume of Distribution (Vd, L/kg) | 1 - 5 | 0.5 - 2 |

| Oral Bioavailability (F, %) | 40 - 80 | 60 - 90 |

Note: This data is representative and not based on specific studies of this compound.

Experimental Protocols

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are often used.

-

Drug Administration: The compound is administered intravenously (i.v.) via the jugular vein cannula and orally (p.o.) by gavage to different groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Preclinical Safety and Toxicology

Safety and toxicology studies are performed to identify potential adverse effects of a drug candidate before human clinical trials.

Data Presentation

Table 4: Representative Acute Toxicity Data for a Pyrazolone NSAID

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | > 500 |

| Rat | Oral | > 500 |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Modern preclinical safety testing focuses on identifying target organs of toxicity and establishing a "No Observed Adverse Effect Level" (NOAEL) rather than solely determining the LD50.

Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423)

-

Animal Model: Typically performed in two rodent species (e.g., rats and mice).

-

Dosing: A single high dose of the test substance is administered orally.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.

Conclusion

This compound, as a pyrazolone NSAID, is expected to exhibit anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes. The preclinical development of such a compound would involve a series of in vitro and in vivo studies to characterize its potency, efficacy, pharmacokinetic profile, and safety. While specific preclinical data for this compound is scarce in the public domain, this guide provides a framework for understanding the typical preclinical research findings and methodologies for this class of drugs. Further research would be required to definitively establish the detailed preclinical profile of this compound.

References

- 1. This compound | C17H16N4O2 | CID 4487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifenazone: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds. This technical guide provides an in-depth overview of the discovery, historical development, and pharmacological profile of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and presents representative experimental protocols and data from closely related pyrazolone derivatives to provide a comprehensive technical context for researchers and drug development professionals. The mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, is detailed, and a general synthetic pathway is described. This guide also includes mandatory visualizations of key biological and experimental workflows to facilitate a deeper understanding of this compound and its place within the broader landscape of NSAIDs.

Introduction

This compound is a pyrazolone derivative that has been utilized for its analgesic and anti-inflammatory properties in the management of rheumatic conditions.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2][3] The historical development of pyrazolone-based drugs dates back to the late 19th century, with antipyrine being one of the earliest synthetic analgesics. This class of compounds has been a subject of medicinal chemistry research for decades due to its therapeutic potential.

Discovery and Historical Development

The discovery of this compound can be traced back to the mid-20th century, a period of significant research into synthetic anti-inflammatory agents. Key milestones in its development include:

-

1957: The synthesis of this compound was first reported by Pongratz and Zirm in the journal Monatshefte für Chemie. Their work focused on creating new pharmacologically active amides and esters of nicotinic acid.

-

1964: A clinical trial of this compound, referred to as "Thylin," was conducted by F. Dudley Hart and P. L. Boardman and published in the British Medical Journal.[1][4] This study investigated its efficacy in treating various rheumatic conditions, contributing to its clinical use.

The development of this compound occurred within the broader context of the evolution of NSAIDs, which saw a shift from non-selective COX inhibitors to the development of more selective COX-2 inhibitors in later years to mitigate gastrointestinal side effects.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of this compound for COX-1 versus COX-2 is not well-documented in the available literature.

Signaling Pathway

Synthesis

This compound is synthesized through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. The key starting materials are 4-aminoantipyrine (ampyrone) and nicotinoyl chloride (the acid chloride of nicotinic acid).

General Synthetic Scheme

Experimental Protocol (Representative for Pyrazolone Synthesis)

Materials:

-

4-Aminoantipyrine

-

Nicotinoyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., pyridine, triethylamine)

-

Apparatus for reflux and stirring

-

Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolution: Dissolve 4-aminoantipyrine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add the base to the solution to act as a scavenger for the hydrochloric acid by-product.

-

Addition of Acid Chloride: Slowly add a solution of nicotinoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid chloride, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure this compound.

-

Characterization: Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Pharmacological Data (Representative)

Specific quantitative pharmacological data for this compound, such as IC50 values for COX-1 and COX-2 inhibition and in vivo pharmacokinetic parameters, are not widely reported in the available literature. The following tables present representative data for other NSAIDs, including some pyrazolone derivatives, to provide a comparative context.

Table 1: In Vitro Cyclooxygenase Inhibition Data for Representative NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Piroxicam | 47 | 25 | 1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

Data compiled from various sources for illustrative purposes.

Table 2: Representative Pharmacokinetic Parameters of an NSAID (Finerenone) in Healthy Volunteers

| Parameter | Value |

| Bioavailability | 43.5% |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.25 hours |

| Terminal Half-life (t1/2) | 2 - 3 hours |

| Volume of Distribution (Vz) | 52.6 L |

| Clearance (CL/F) | 24.8 L/h |

Data for Finerenone, a non-steroidal mineralocorticoid receptor antagonist, is provided as an example of pharmacokinetic profiling.

Experimental Workflows

The development and evaluation of an NSAID like this compound typically follow a structured workflow from synthesis to pharmacological testing.

General Experimental Workflow for NSAID Evaluation

Conclusion

This compound represents a historically significant member of the pyrazolone class of NSAIDs. While its clinical use has been largely superseded by newer agents with improved safety profiles, its study provides valuable insights into the development of anti-inflammatory drugs. The core mechanism of action through COX inhibition is well-established for this class of compounds. This technical guide has synthesized the available historical and mechanistic information on this compound and provided a framework of representative experimental protocols and data to aid researchers in the field of drug discovery and development. Further research to fully characterize the specific pharmacological and pharmacokinetic profile of this compound would be beneficial to complete our understanding of this early synthetic NSAID.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Nifenazone in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the precise quantification of this compound. The method is suitable for routine analysis in a quality control setting.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[3] The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) : Methanol (40:50:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 242 nm |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

Rationale for Condition Selection: A C18 column was chosen for its versatility and common use in reverse-phase chromatography. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time for this compound. A pH of 3.5 for the phosphate buffer ensures the acidic nature of the mobile phase, which is suitable for the analysis of acidic drugs like this compound. The detection wavelength of 242 nm was selected based on the UV absorption maximum (λmax) of this compound, ensuring maximum sensitivity.

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.

Preparation of Sample Solutions (from Tablet Formulation)

-

Tablet Powder Preparation: Weigh and finely powder 20 tablets.

-

Sample Stock Solution: Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Extraction: Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

-

Dilution: Dilute to volume with the mobile phase and mix well.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Working Sample Solution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from placebo and degradation products at the retention time of this compound. |

| Linearity (R²) | ≥ 0.999 |

| Range | 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | % RSD ≤ 2.0% for changes in flow rate, mobile phase composition, and pH. |

Summary of Validation Data

| Parameter | Result |

| Retention Time | Approximately 5.5 min |

| Linearity Range | 10 - 60 µg/mL |

| Regression Equation | y = mx + c (where y is peak area and x is concentration) |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability: 0.8% Intermediate Precision: 1.2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the this compound standard. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

| Stress Condition | Result |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation with the formation of a major degradation product. |

| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Significant degradation with the formation of a major degradation product. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate degradation observed. |

| Thermal Degradation (80°C, 48h) | Minor degradation observed. |

| Photolytic Degradation (UV light, 24h) | Minor degradation observed. |

In all cases, the degradation products were well-resolved from the parent this compound peak, demonstrating the specificity and stability-indicating capability of the method.

Visualizations

Caption: HPLC Method Development Workflow.

Caption: Key Parameters of Method Validation.

Conclusion

The developed reverse-phase HPLC method provides a simple, accurate, precise, and robust solution for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and has been shown to be stability-indicating. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.

References

Application Notes and Protocols for the Analysis of Nifenazone by Liquid Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these analyses. This document provides a detailed protocol for the determination of this compound using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from human plasma, a common matrix in pharmacokinetic studies.

Materials:

-

Human plasma (K2-EDTA as anticoagulant)

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate volume of this compound working solution. For blank samples, add 10 µL of the solvent used for the working solutions.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant.

-

Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic layer.

-

Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B (Re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters (Typical Starting Values):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Based on the known molecular weight of this compound (308.33 g/mol ), the protonated precursor ion [M+H]+ is m/z 309.1. Fragmentation of this precursor can yield several product ions. The following are proposed transitions for quantification and qualification, with estimated collision energies that should be optimized for the specific instrument used.

Data Presentation

Table 1: Proposed MRM Transitions and MS/MS Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Dwell Time (ms) | Cone Voltage (V) (Starting Point) | Collision Energy (eV) (Starting Point) |

| This compound (Quantifier) | 309.1 | 106.1 | 100 | 30 | 25 |

| This compound (Qualifier) | 309.1 | 203.1 | 100 | 30 | 20 |

| Internal Standard | TBD | TBD | 100 | TBD | TBD |

Table 2: Typical Quantitative Performance of LC-MS/MS Methods for Small Molecule Pharmaceuticals in Plasma

| Parameter | Typical Performance Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 - 5000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 70 - 120% |

Note: The values in Table 2 are representative of typical bioanalytical method validation results and should be established specifically for the this compound assay through a full validation study.

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

Caption: Logical flow of the LC-MS/MS analysis process.

Application Notes and Protocols for the Structural Elucidation of Nifenazone using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Nifenazone using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure the acquisition of high-quality data for unambiguous structural confirmation and characterization.

Introduction

This compound is an analgesic and anti-inflammatory drug belonging to the pyrazolone class of compounds.[1] Its chemical structure, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide, consists of a central pyrazolone ring, a phenyl group, and a nicotinamide moiety.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural confirmation of such small molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.

Molecular Structure of this compound